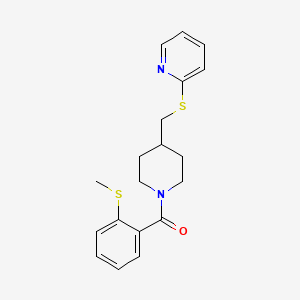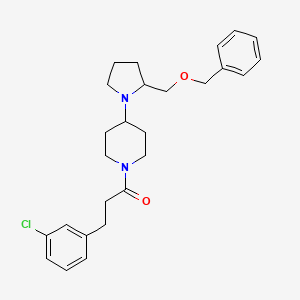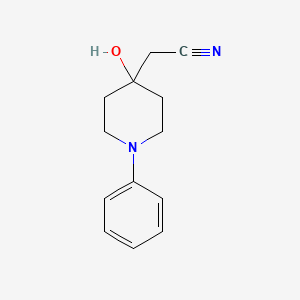![molecular formula C8H16ClN3 B2835067 [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1855907-17-3](/img/structure/B2835067.png)
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
The synthesis of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Isobutyl Group: The isobutyl group is introduced to the pyrazole ring through an alkylation reaction.
Formation of the Methanamine Group: The methanamine group is then attached to the pyrazole ring through a substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the methanamine group can form hydrogen bonds with target molecules, enhancing its binding affinity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a phenyl group instead of an isobutyl group, leading to different chemical properties and applications.
(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: The presence of a methyl group instead of an isobutyl group affects its reactivity and binding properties.
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar to the previous compound, but with a different substitution pattern on the pyrazole ring.
Properties
IUPAC Name |
[1-(2-methylpropyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(2)6-11-4-3-8(5-9)10-11;/h3-4,7H,5-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEQUAFNMLONKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-17-3 |
Source


|
| Record name | [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)
![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)

![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)
![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)



![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2835005.png)
